molecular formula C11H15NO2 B1360126 Methyl 4-(4-aminophenyl)butanoate CAS No. 20637-09-6

Methyl 4-(4-aminophenyl)butanoate

Cat. No. B1360126
CAS RN: 20637-09-6
M. Wt: 193.24 g/mol
InChI Key: CLKHQWJXESOLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09221843B2

Procedure details

A 250-mL round bottom flask was charged with 4-(4-aminophenyl)butyric acid (2.00 g, 11.2 mmol) in methanol (50 mL) and treated with conc. sulfuric acid (1 mL). The resultant mixture was heated to reflux for 1.5 h. After this time, methanol (˜25 mL) was distilled off. The reaction was cooled to 60° C. and methyl tert-butyl ether was added. The mixture was allowed to slowly cool to room temperature, then diluted with hexanes (50 mL) to afford a white solid. The solid was dissolved in THF (6 mL)/water (4 mL) and treated with conc. NH4OH (6 mL). The mixture was diluted with dichloromethane (50 mL) and the layers separated. The organic layer was washed with saturated sodium chloride (5 mL), dried over sodium sulfate, filtered and concentrated under reduced pressure to afford the title compound (2.07 g, 96%) as a brown solid. MW=193.24. 1H NMR (DMSO-d6, 500 MHz) δ 6.83-6.79 (m, 2H), 6.50-6.46 (m, 2H), 4.81 (s, 2H), 3.57 (s, 3H), 2.39 (t, J=7.5 Hz, 2H), 2.25 (t, J=7.5 Hz, 2H), 1.73 (quin, J=7.5 Hz, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Five
Name
Quantity
4 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Yield
96%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[NH4+].[OH-].[CH3:21]O>C1COCC1.O.ClCCl>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][CH2:10][C:11]([O:13][CH3:21])=[O:12])=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CCCC(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
6 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Five
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 h
Duration
1.5 h
DISTILLATION
Type
DISTILLATION
Details
After this time, methanol (˜25 mL) was distilled off
ADDITION
Type
ADDITION
Details
methyl tert-butyl ether was added
TEMPERATURE
Type
TEMPERATURE
Details
to slowly cool to room temperature
ADDITION
Type
ADDITION
Details
diluted with hexanes (50 mL)
CUSTOM
Type
CUSTOM
Details
to afford a white solid
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium chloride (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)CCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.07 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.